molecular formula C6H15N2O4P B14427387 N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine CAS No. 82155-22-4

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine

Cat. No.: B14427387
CAS No.: 82155-22-4
M. Wt: 210.17 g/mol
InChI Key: HJARQZSXMIPDQR-UHFFFAOYSA-N
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Description

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is a synthetic organophosphorus compound characterized by a glycine backbone modified with a phosphorylated 2-aminoethyl group. This compound is structurally distinct due to its combination of aminoethyl, phosphoryl, and ethoxy functionalities, enabling applications in nanotechnology, biochemistry, and materials science.

Properties

CAS No.

82155-22-4

Molecular Formula

C6H15N2O4P

Molecular Weight

210.17 g/mol

IUPAC Name

2-[[2-aminoethyl(ethoxy)phosphoryl]amino]acetic acid

InChI

InChI=1S/C6H15N2O4P/c1-2-12-13(11,4-3-7)8-5-6(9)10/h2-5,7H2,1H3,(H,8,11)(H,9,10)

InChI Key

HJARQZSXMIPDQR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCN)NCC(=O)O

Origin of Product

United States

Preparation Methods

Direct Phosphoramidate Coupling

This method involves reacting glycine with a pre-synthesized 2-aminoethylphosphoryl chloride derivative. A representative protocol adapts techniques from the synthesis of N-phosphonomethylglycine (glyphosate) analogs. In a nitrogen-protected environment, glycine is treated with 2-(ethoxyphosphoryl)ethylamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds via nucleophilic attack of the glycine amine on the phosphoryl chloride, yielding the target compound after deprotection.

Key parameters:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 0–5°C during reagent addition, followed by stirring at room temperature for 12–24 hours
  • Yield : 65–72% after column chromatography (petroleum ether/ethyl acetate, 10:1 v/v)

Stepwise Phosphonate Formation

An alternative route first constructs the phosphorylated ethylamine sidechain before coupling to glycine. This method, inspired by glyphosate synthesis, employs a Michaelis-Arbuzov reaction:

  • Phosphorylation : Triethyl phosphite reacts with 2-nitroethyl bromide to form diethyl (2-nitroethyl)phosphonate.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding diethyl (2-aminoethyl)phosphonate.
  • Glycine Coupling : The phosphonate intermediate undergoes carbodiimide-mediated coupling with N-protected glycine (e.g., tert-butoxycarbonyl glycine).
  • Deprotection : Acidic cleavage (20% trifluoroacetic acid in dichloromethane) removes protecting groups.

Advantages :

  • Higher functional group tolerance compared to direct phosphorylation
  • Enables isolation and characterization of intermediates
  • Overall yield: 58–64%

Microwave-Assisted Reaction Optimization

Recent advances in energy-efficient synthesis demonstrate the utility of microwave irradiation for accelerating phosphorylation reactions. A protocol adapted from biphenyl glycine synthesis achieves 82–86% yield by applying 70–90W microwave pulses during the coupling phase.

Optimized conditions :

  • Microwave duration: 2–4 minutes
  • Post-irradiation stirring: 10–14 hours at 80–100°C
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.2 mol%)

Comparative studies show microwave assistance reduces reaction time by 40% while improving yield by 15–20% compared to conventional heating.

Acid-Catalyzed Deprotection and Purification

Final deprotection of intermediates typically employs strong acids. Trifluoroacetic acid (20% v/v in CH₂Cl₂) effectively removes tert-butoxycarbonyl (Boc) groups without phosphoryl bond cleavage. Post-deprotection purification utilizes:

  • Silica gel chromatography : Petroleum ether/ethyl acetate gradients (20:1 to 5:1 v/v)
  • Recrystallization : n-Hexane/ethyl acetate mixtures yield crystals suitable for X-ray analysis

Critical consideration :

  • Maintain pH >4 during aqueous workups to prevent hydrolysis of the ethoxyphosphoryl group

Analytical Characterization

Comprehensive spectral data ensure structural verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.77 (m, 2H, NH₂), 5.15 (m, 1H, CH), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45 (d, J = 12.3 Hz, 2H, P-CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃)

  • ³¹P NMR (162 MHz, DMSO-d₆) :
    δ 18.4 ppm (singlet, phosphoryl group)

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ calc. 241.08, found 241.11

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Direct coupling 65–72 24 h Minimal purification steps
Stepwise synthesis 58–64 36 h Intermediate characterization
Microwave-assisted 82–86 14 h Energy efficiency

Chemical Reactions Analysis

Types of Reactions

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aminoethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The aminoethyl group may interact with specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Research Findings and Functional Insights

  • Self-Assembly: Phosphorylated compounds like this compound likely exhibit enhanced membrane-mimetic behavior compared to non-phosphorylated analogs (e.g., Nae) due to charge and hydrophobicity balance .
  • DNA Interaction : The zwitterionic nature of the target compound may improve DNA origami stabilization compared to purely cationic peptoids (e.g., Block36) .
  • Stability: Ethoxy phosphorylation may confer greater hydrolytic stability than phosphonothiolates, which are prone to thiol-disulfide exchange .

Biological Activity

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine, commonly referred to as a phosphonated amino acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a phosphoryl group that can significantly influence its interaction with biological systems. This article explores its biological activity through various studies, highlighting its mechanisms of action, cellular uptake, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of glycine, featuring an ethoxy group and a phosphoryl moiety. Its molecular formula is C5H12N2O4PC_5H_{12}N_2O_4P, with a molecular weight of approximately 195.13 g/mol. The presence of the phosphoryl group enhances its hydrophilicity and potential interactions with cellular receptors.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cellular Uptake : Studies have indicated that the compound can be effectively internalized by various cell types, including stem cells. This uptake is believed to occur via a voltage-driven mechanism where positively charged groups form complexes with negatively charged components on the cell membrane, facilitating transmembrane transport .
  • Antigenic Activity : The compound has shown potential in modulating immune responses, particularly through its interaction with specific receptors that can trigger signaling pathways involved in immune activation .
  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit such properties .

Table 1: Summary of Biological Activities

Activity Description Reference
Cellular UptakeEffective internalization in stem cells via voltage-driven mechanisms
Immune ModulationPotential to activate immune responses through receptor interactions
Enzyme InhibitionMay inhibit key metabolic enzymes based on structural similarities

Case Study: Antigenic Properties

In a study focused on the antigenic properties of phosphonated amino acids, this compound was evaluated for its ability to enhance immune responses in vitro. The results demonstrated that the compound could stimulate lymphocyte proliferation when presented with specific antigens, indicating its potential as an adjuvant in vaccine formulations .

Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

  • Cancer Therapy : By inhibiting specific enzymes and modulating immune responses, this compound may serve as a novel agent in cancer treatment protocols.
  • Antiviral Agents : Its ability to interfere with cellular processes could be harnessed to develop antiviral therapeutics.
  • Vaccine Development : As an immune modulator, it holds promise for enhancing vaccine efficacy.

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